1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride
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Overview
Description
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride is a complex organic compound with a unique structure that combines elements of benzene, indene, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride typically involves multiple steps. The initial step often includes the formation of the benz(e)inden-3-one core, followed by the introduction of the morpholinyl group through a series of substitution reactions. The final step involves the formation of the oxime and its subsequent conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group.
Substitution: The morpholinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
3H-Benz[e]inden-3-one, 1,2-dihydro-2-methyl-: A related compound with a similar core structure but different substituents.
1,1,2-Trimethyl-1H-benz[e]indole: Another compound with a benz[e]indole core, used in dye synthesis and other applications.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride is unique due to its combination of structural elements, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
157596-37-7 |
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Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(Z)-N-(2-morpholin-4-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-2-4-16-15(3-1)5-6-18-17(16)7-8-19(18)20-23-14-11-21-9-12-22-13-10-21;/h1-6H,7-14H2;1H/b20-19-; |
InChI Key |
AXLPRIFSGGFOPM-BLTQDSCZSA-N |
Isomeric SMILES |
C1C/C(=N/OCCN2CCOCC2)/C3=C1C4=CC=CC=C4C=C3.Cl |
Canonical SMILES |
C1CC(=NOCCN2CCOCC2)C3=C1C4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
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